Sulfanylmethyl benzoate

Description

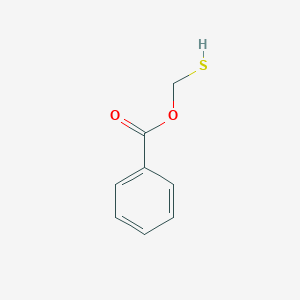

Sulfanylmethyl benzoate is a benzoate ester derivative characterized by a sulfanylmethyl (-SCH2-) group attached to the ester oxygen. This structural feature distinguishes it from simpler alkyl benzoates (e.g., methyl or ethyl benzoate) and imparts unique physicochemical and biological properties. The compound is synthesized via nucleophilic substitution or esterification reactions, often involving thiol-containing precursors and benzoic acid derivatives. For example, sulfanylethyl benzoate analogs are synthesized by tethering sulfanyl or sulfonyl groups to ethyl spacers, as demonstrated in the synthesis of 2-{[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl]sulfonyl}ethyl benzoate derivatives (compounds 10f and 10g) . These derivatives exhibit distinct spectral properties (e.g., IR absorption at 1715–1730 cm⁻¹ for ester carbonyl groups) and crystallize with melting points ranging from 140–149°C .

Properties

Molecular Formula |

C8H8O2S |

|---|---|

Molecular Weight |

168.21 g/mol |

IUPAC Name |

sulfanylmethyl benzoate |

InChI |

InChI=1S/C8H8O2S/c9-8(10-6-11)7-4-2-1-3-5-7/h1-5,11H,6H2 |

InChI Key |

DLQHRRPNDNZFPL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCS |

Synonyms |

3-(benzoyloxymethylthio)-4-(N(2-methyl-4-amino-5-pyrimidinomethyl)-N-formyl)amino-delta-(3)-pentenol benzoyloxymethyl-thiamine benzoyloxymethylthiamine BT 851 BT-851 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfanyl/Sulfonyl-Modified Benzoates

Sulfanylmethyl benzoate derivatives are compared with sulfonyl- and sulfanyl-tethered analogs (Table 1). The introduction of sulfonyl (-SO2-) groups increases molecular polarity and thermal stability compared to sulfanyl (-S-) variants. For instance:

- Compound 10f (sulfonyl-tethered): Melting point = 140–142°C, with strong IR absorption at 1715 cm⁻¹ (C=O) and 1356 cm⁻¹ (S=O) .

- Compound 10g (sulfonyl-tethered): Melting point = 147–149°C, with enhanced nitro group interactions influencing crystallinity .

In contrast, sulfanyl-tethered analogs (e.g., 7a–l ) typically exhibit lower melting points due to reduced dipole interactions .

Table 1: Physical Properties of Sulfanyl/Sulfonyl Benzoate Derivatives

| Compound | Substituent | Melting Point (°C) | Key IR Peaks (cm⁻¹) |

|---|---|---|---|

| 10f | Sulfonyl | 140–142 | 1715 (C=O), 1356 (S=O) |

| 10g | Sulfonyl | 147–149 | 1730 (C=O), 1503 (NO2) |

| 7a–l (sulfanyl) | Sulfanyl | 90–120* | 1710–1720 (C=O) |

*Estimated based on analogous structures .

Alkyl and Aromatic-Substituted Benzoates

This compound differs from alkyl benzoates (e.g., methyl or ethyl benzoate) in reactivity and applications:

- Ethyl 4-(dimethylamino)benzoate: Exhibits superior reactivity in resin polymerization compared to methacrylate derivatives, achieving a 15–20% higher degree of conversion in photopolymerization assays .

- Methyl benzoate : Lacks sulfur-based functional groups, resulting in lower polarity and reduced bioactivity in antimicrobial assays .

Aromatic analogs like vanillic acid and vanillin share structural motifs with benzoates but differ in metabolic pathways. For example, benzoate is funneled into the β-ketoadipate pathway for degradation, while vanillin undergoes demethylation and oxidation .

Leishmanicidal Activity

This compound derivatives demonstrate potent antiparasitic effects. Compound 10f showed IC50 values <10 µM against Leishmania spp., attributed to the nitroimidazole moiety enhancing membrane permeability . In contrast, simpler alkyl benzoates (e.g., methyl benzoate) lack significant antiparasitic activity due to the absence of redox-active groups .

Plant Growth Regulation

Brassinosteroid (BR) analogs with benzoate groups at C-22, such as compound 15–22, exhibit growth-promoting activity comparable to brassinolide (1×10⁻⁸ M in Rice Lamina Inclination Tests).

Metabolic and Environmental Fate

This compound is metabolized similarly to other aromatic compounds. Rhodococcus sp. CS-1 degrades benzoate via the benzoate pathway (13% of DEGs in KEGG annotations), involving ring hydroxylation and cleavage . Sulfur-containing derivatives may require additional steps for desulfurization, prolonging environmental persistence compared to non-sulfur analogs like vanillic acid .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Sulfanylmethyl benzoate derivatives, and how can their purity be verified?

- Methodology : this compound derivatives are typically synthesized via nucleophilic substitution or esterification reactions. For example, sulfanyl or sulfonyl groups can be tethered to benzoate esters using imidazole-based intermediates under controlled conditions. Purity is verified via melting point analysis, IR spectroscopy (to confirm functional groups like C=O and S=O), and H/C NMR for structural elucidation. Elemental analysis (C, H, N) provides quantitative validation of composition, with deviations <0.4% indicating high purity .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

- Methodology : IR spectroscopy identifies functional groups (e.g., ester carbonyl at ~1700 cm, sulfonyl S=O stretches at ~1350–1150 cm). H NMR reveals proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm, methylene groups adjacent to sulfur at δ 3.5–4.5 ppm). C NMR confirms ester carbonyl carbons (~165–170 ppm) and quaternary aromatic carbons. Mass spectrometry (MS) and elemental analysis are used for molecular weight and composition validation .

Q. How are this compound derivatives evaluated for biological activity in preclinical studies?

- Methodology : In vitro assays, such as leishmanicidal activity, involve incubating derivatives with parasite cultures (e.g., Leishmania promastigotes) and measuring viability via colorimetric assays (e.g., MTT). IC values are calculated using dose-response curves. In vivo studies may use murine models, with compound efficacy assessed via parasite load reduction in target tissues. Controls include untreated infected animals and reference drugs (e.g., amphotericin B) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis of this compound derivatives?

- Methodology : Rotational central composite design (RCCD) or Box-Behnken designs can model the effects of variables (e.g., pH, temperature, reaction time) on yield or purity. For example, RCCD was used to optimize emamectin benzoate microencapsulation by analyzing response surfaces for encapsulation efficiency. ANOVA identifies significant factors (p < 0.05), and desirability functions determine optimal conditions .

Q. How can discrepancies between theoretical and experimental spectroscopic data be resolved?

- Methodology : Computational tools (e.g., DFT calculations at B3LYP/6-31G(d) level) predict NMR chemical shifts and IR vibrational modes. Deviations >5% in H NMR shifts may indicate conformational flexibility or solvent effects. Experimental validation under standardized conditions (e.g., DMSO-d solvent, 400 MHz NMR) reduces variability. Hybrid methods combining experimental data with computational refinements improve accuracy .

Q. What statistical approaches are recommended for analyzing contradictory bioactivity data across studies?

- Methodology : Meta-analysis using fixed/random effects models aggregates data from multiple studies. For example, Cochrane systematic reviews reconcile conflicting clinical outcomes (e.g., sodium benzoate vs. lactulose in hepatic encephalopathy). Heterogeneity is assessed via I statistics, and sensitivity analyses exclude outlier datasets. In preclinical studies, ANOVA with post-hoc tests (e.g., Tukey’s HSD) identifies significant differences in IC values across derivatives .

Q. How can biosynthetic pathway evaluation methods improve the production of this compound analogs?

- Methodology : Metabolic pathway reconstruction tools (e.g., RetroPath) score theoretical routes based on enzyme compatibility and thermodynamic feasibility. For benzoate derivatives, pathways converting endogenous precursors (e.g., shikimate pathway intermediates) are prioritized. In silico screening identifies rate-limiting steps, and in vivo validation in engineered microbial hosts (e.g., E. coli) tests pathway efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.